

Venadaparib Hydrochloride: Application Notes and Protocols for PARP Trapping Assays

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Compound of Interest		
Compound Name:	Venadaparib hydrochloride	
Cat. No.:	B3323697	Get Quote

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Introduction

Venadaparib hydrochloride (also known as IDX-1197 or NOV140101) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][2][3][4] These enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs).[4] PARP inhibitors have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[5]

A key mechanism of action for many potent PARP inhibitors, including Venadaparib, is the "trapping" of PARP enzymes on DNA at the site of damage.[6] This trapping prevents the completion of DNA repair, leading to the accumulation of cytotoxic PARP-DNA complexes, which can cause replication fork collapse and the formation of double-strand breaks (DSBs).[5] [7] The PARP trapping efficiency of an inhibitor is a critical determinant of its cytotoxic potential and is not always directly correlated with its catalytic inhibitory activity.[7] Therefore, accurate and robust methods to quantify PARP trapping are essential for the preclinical evaluation and clinical development of new PARP inhibitors.

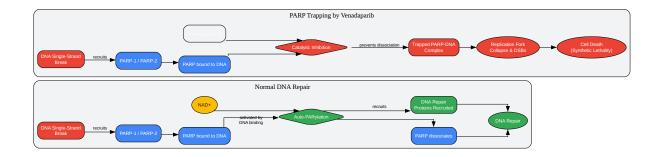
These application notes provide detailed protocols for assessing the PARP trapping activity of **Venadaparib hydrochloride** using a fluorescence polarization (FP)-based assay.



Signaling Pathway and Mechanism of Action

In response to DNA single-strand breaks, PARP-1 and PARP-2 are recruited to the site of damage.[8] Upon binding to damaged DNA, PARP enzymes catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins, using NAD+ as a substrate.[8] This PARylation event serves as a scaffold to recruit other DNA repair factors.[7] Following successful recruitment, PARP auto-PARylation leads to its dissociation from the DNA, allowing the repair machinery to access the break.[9]

Venadaparib and other PARP inhibitors compete with NAD+ for the catalytic domain of PARP. [8] By inhibiting the catalytic activity, they prevent auto-PARylation, which in turn "traps" the PARP enzyme on the DNA, forming a cytotoxic PARP-DNA complex.[6][7]



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Caption: PARP-1/2 signaling in DNA repair and the mechanism of PARP trapping by Venadaparib.



Quantitative Data

Venadaparib has demonstrated potent PARP trapping activity, comparable to or exceeding that of other clinical-stage PARP inhibitors. The half-maximal effective concentration (EC50) for PARP trapping is a key metric for evaluating potency.

Compound	PARP Trapping EC50 (nM) [10]	PAR Formation EC50 (nM) [11]
Venadaparib	2.2	0.5
Olaparib	7.3	0.7
Rucaparib	6.4	1.9
Niraparib	118.0	5.6
Talazoparib	1.9	0.7
Veliparib	57.7	4.5

Experimental Protocols In Vitro PARP Trapping Assay (Fluorescence Polarization)

This protocol is adapted from the BPS Bioscience PARPtrap™ Assay Kit (Cat No. 80584), which was utilized in the characterization of Venadaparib.[10] The principle of this assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled DNA oligonucleotide. When PARP is bound to the DNA, the complex is large and tumbles slowly in solution, resulting in a high FP signal. Upon auto-PARylation (in the presence of NAD+), PARP dissociates from the DNA, which then tumbles rapidly, leading to a low FP signal. A PARP inhibitor that "traps" PARP on the DNA will prevent this dissociation, thus maintaining a high FP signal.

Venadaparib hydrochloride

PARPtrap™ Assay Kit for PARP1 (BPS Bioscience, Cat. No. 80584 or similar) containing:

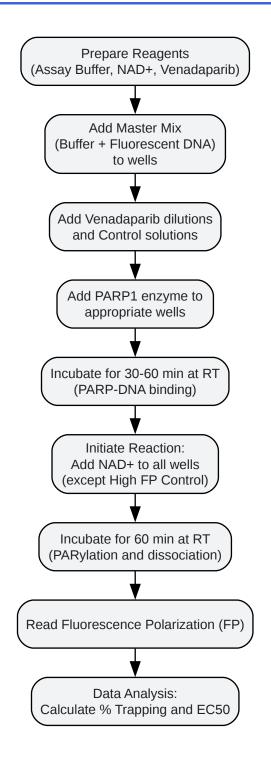






- Purified recombinant PARP1 enzyme
- Fluorescently labeled oligonucleotide duplex
- Assay Buffer
- NAD+
- Black, low-binding 96-well or 384-well microplate
- Microplate reader capable of measuring fluorescence polarization
- Adhesive plate sealer
- Sterile, nuclease-free water
- DMSO





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Caption: Workflow for the in vitro PARP trapping fluorescence polarization assay.

Reagent Preparation:



- Prepare a 1x Assay Buffer by diluting the concentrated stock provided in the kit with sterile water.
- Prepare serial dilutions of Venadaparib hydrochloride in 10% DMSO. The final concentration of DMSO in the assay should not exceed 1%.
- Prepare a 'Diluent Solution' (e.g., 10% DMSO in water) to serve as the vehicle control.
- Thaw the PARP1 enzyme, fluorescent DNA, and NAD+ on ice. Dilute the PARP1 enzyme to the working concentration specified in the kit manual using 1x Assay Buffer.

Assay Plate Setup:

- Design the plate layout to include wells for:
 - Blank: Contains Master Mix without fluorescent DNA.
 - Reference Control (Min FP): Contains Master Mix and 1x Assay Buffer (no enzyme).
 - Low FP Control: Contains Master Mix, PARP1, and NAD+ (allows for PARP dissociation).
 - High FP Control (Max FP): Contains Master Mix, PARP1, but no NAD+ (PARP remains bound).
 - Test Inhibitor: Contains Master Mix, PARP1, NAD+, and serial dilutions of Venadaparib.

Assay Protocol:

- Prepare a Master Mix containing the appropriate volumes of 5x Assay Buffer, fluorescently labeled oligonucleotide, and water.
- Add the Master Mix to all wells except the 'Blank'.
- Add the appropriate volume of diluted Venadaparib or Diluent Solution to the designated wells.



- Add the diluted PARP1 enzyme to the 'High FP Control', 'Low FP Control', and 'Test Inhibitor' wells. Add 1x Assay Buffer to the 'Reference' and 'Blank' wells.
- Incubate the plate at room temperature for 30-60 minutes to allow for the formation of the PARP-DNA complex.
- Initiate the PARylation reaction by adding NAD+ to all wells except the 'High FP Control' wells (add water or 1x Assay Buffer to these wells instead).
- Incubate the plate for 60 minutes at room temperature.
- Read the fluorescence polarization on a microplate reader (e.g., excitation at 470 nm and emission at 518 nm).
- Data Analysis:
 - Subtract the 'Blank' FP value from all other readings.
 - The percentage of PARP trapping can be calculated for each Venadaparib concentration using the following formula:

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% Trapping = 100 x (FP_inhibitor - FP_low_control) / (FP_high_control - FP_low_control)
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 Plot the % Trapping against the logarithm of the Venadaparib concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

Venadaparib hydrochloride is a highly potent PARP inhibitor that demonstrates strong PARP trapping activity. The fluorescence polarization-based assay described provides a robust and high-throughput method for quantifying the PARP trapping efficiency of Venadaparib and other PARP inhibitors. This information is crucial for understanding their mechanism of action and for guiding their development as anticancer therapeutics.

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